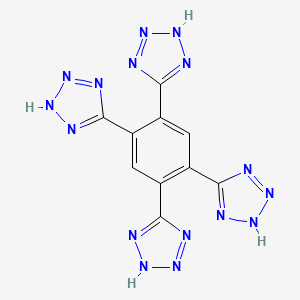
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is a chemical compound with the molecular formula C10H6N16 It is characterized by the presence of four tetrazole rings attached to a benzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene typically involves the reaction of 1,2,4,5-tetracyanobenzene with sodium azide under specific conditions. The reaction proceeds through a cycloaddition process, forming the tetrazole rings. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its properties.
Reduction: Reduction reactions can modify the tetrazole rings, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s high nitrogen content makes it a potential candidate for studying nitrogen metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: The compound’s energetic properties make it suitable for use in explosives and propellants.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tri(1H-tetrazol-5-yl)benzene: This compound has three tetrazole rings attached to a benzene core, making it structurally similar but with different properties due to the reduced number of tetrazole rings.
4-(1H-tetrazole-5-yl-amino)-1,2,4,5-tetrazin-1-one: This compound features a tetrazole ring and a tetrazinone ring, offering unique reactivity and applications.
Uniqueness
1,2,4,5-Tetra(2H-tetrazol-5-yl)benzene is unique due to its four tetrazole rings, which provide a high nitrogen content and multiple reactive sites. This makes it particularly valuable in applications requiring high energy density and reactivity, such as in the development of new materials and energetic compounds .
Propiedades
Fórmula molecular |
C10H6N16 |
|---|---|
Peso molecular |
350.26 g/mol |
Nombre IUPAC |
5-[2,4,5-tris(2H-tetrazol-5-yl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C10H6N16/c1-3(7-11-19-20-12-7)5(9-15-23-24-16-9)2-6(10-17-25-26-18-10)4(1)8-13-21-22-14-8/h1-2H,(H,11,12,19,20)(H,13,14,21,22)(H,15,16,23,24)(H,17,18,25,26) |
Clave InChI |
MIOKKXAVBCYWCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4)C5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


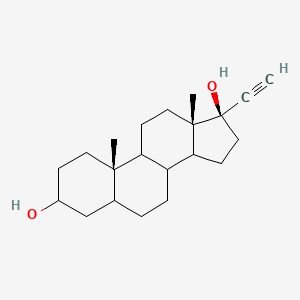
![(R)-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1493478.png)
![Diethyl 6-benzyl-2-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate](/img/structure/B1493485.png)
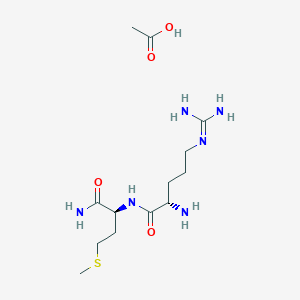
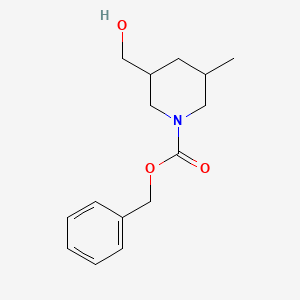
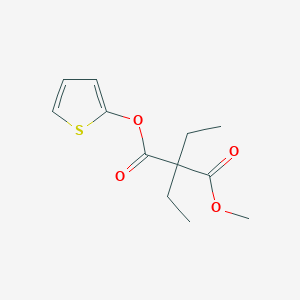

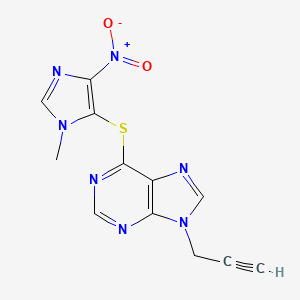
![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)

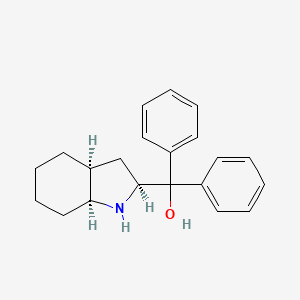
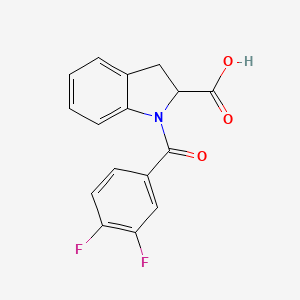
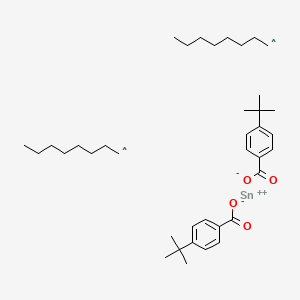
![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)
